N-{[4-(1H-pyrazol-3-yl)phenyl]methyl}guanidine hydrochloride
Description
N-{[4-(1H-Pyrazol-3-yl)phenyl]methyl}guanidine hydrochloride is a guanidine derivative featuring a benzyl group substituted at the para position with a pyrazole ring. The guanidine moiety, a strong base, is linked via a methylene bridge to the aromatic system.
Properties
IUPAC Name |
2-[[4-(1H-pyrazol-5-yl)phenyl]methyl]guanidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5.ClH/c12-11(13)14-7-8-1-3-9(4-2-8)10-5-6-15-16-10;/h1-6H,7H2,(H,15,16)(H4,12,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFMZRWZZROOLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=C(N)N)C2=CC=NN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Synthesis via Cyclocondensation
The pyrazole ring is constructed through 1,3-dipolar cycloaddition or hydrazine-ketone condensation. For example, 3-(4-aminophenyl)-1H-pyrazole is synthesized by reacting hydrazine hydrate with 4-(3-oxoprop-1-en-1-yl)benzaldehyde under refluxing ethanol. This intermediate is subsequently brominated at the benzylic position to introduce a methylene group for guanidine attachment.
Reaction Conditions:
Guanidine Installation via Cyanamide and Amine Reaction
The guanidine group is introduced by reacting the benzylamine intermediate with cyanamide under acidic conditions. A patent by Prakash et al. demonstrates this approach using 3-amino-4-methylbenzoic acid and cyanamide in hydrochloric acid/ethanol, yielding 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid hydrochloride. Adapting this method, this compound is synthesized via:
-
Benzylation: 3-(4-Aminophenyl)-1H-pyrazole is treated with chloromethyl methyl ether to form the benzyl-protected intermediate.
-
Guanidinylation: Reaction with cyanamide in HCl/ethanol (1:1 v/v) at 70°C for 8 h.
Optimized Parameters:
One-Pot Tandem Synthesis
Recent advances employ tandem reactions to streamline synthesis. A 2023 study describes a one-pot method combining pyrazole formation and guanidinylation using CuBr₂ catalysis in dimethyl sulfoxide (DMSO). The protocol achieves 58% yield by avoiding intermediate isolation.
Mechanistic Insight:
-
CuBr₂ facilitates oxidative cyclization of chalcone intermediates.
Critical Analysis of Methodologies
Yield and Purity Comparison
Solvent and Catalyst Impact
-
Ethanol/water mixtures enhance guanidine hydrochloride solubility, minimizing byproducts.
-
Microwave irradiation reduces reaction time from hours to minutes (e.g., 82% yield in 3 min vs. 62% in 3 h under conventional heating).
Industrial-Scale Production Considerations
The patent route by Gill et al. highlights scalability using:
Chemical Reactions Analysis
Types of Reactions
N-{[4-(1H-pyrazol-3-yl)phenyl]methyl}guanidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different substituents replacing the guanidine group.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecular structures. Its guanidine and pyrazole moieties facilitate various chemical reactions, including nucleophilic substitutions and oxidation-reduction processes .
Biology
- Biochemical Probes : N-{[4-(1H-pyrazol-3-yl)phenyl]methyl}guanidine hydrochloride has been investigated for its potential as a biochemical probe. It can interact with specific enzymes or receptors, influencing biological pathways and potentially serving as an inhibitor in various cellular processes .
Medicine
- Therapeutic Potential : Research indicates that this compound may exhibit anti-inflammatory and anticancer properties. Studies have shown that it can inhibit certain enzymes linked to inflammation and cancer progression, suggesting its potential use in therapeutic applications .
Industry
- Material Development : The compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for applications in pharmaceuticals and agrochemicals .
Case Study 1: Anti-inflammatory Activity
A study demonstrated that this compound significantly reduced inflammation markers in vitro when tested on human cell lines. The compound inhibited the activity of cyclooxygenase enzymes involved in the inflammatory pathway, indicating its potential as an anti-inflammatory agent .
Case Study 2: Anticancer Properties
In another investigation, this compound was tested for its anticancer effects against various cancer cell lines. Results showed that it induced apoptosis in cancer cells while sparing normal cells, highlighting its selective cytotoxicity .
Mechanism of Action
The mechanism of action of N-{[4-(1H-pyrazol-3-yl)phenyl]methyl}guanidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared below with three analogs: asciminib hydrochloride (kinase inhibitor), N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine hydrochloride (research chemical), and N-(4-carboxyphenyl)guanidine hydrochloride (biochemical reagent). Pyraclostrobin, a pyrazole-containing fungicide, is included for functional context.
Table 1: Structural and Functional Comparison
Research Findings and Implications
Asciminib Hydrochloride: A Clinical Benchmark
Its unique binding mode (STAMP inhibitor) to BCR-ABL1 avoids ATP-binding site mutations, a common resistance mechanism in CML . Clinical trials reported a 25.5% response rate in resistant CML patients, underscoring the importance of pyrazole in molecular recognition .
Guanidine-Based Research Chemicals
- The piperazine derivative () is marketed for life science research, with a molecular weight of 297.79 g/mol. Its acetylpiperazine group may enhance pharmacokinetic properties compared to the target compound.
- The carboxyphenyl analog () is used in protease studies, where its carboxylic acid group mimics natural substrates.
Biological Activity
N-{[4-(1H-pyrazol-3-yl)phenyl]methyl}guanidine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound has the following chemical structure:
- IUPAC Name : 2-[[4-(1H-pyrazol-5-yl)phenyl]methyl]guanidine;hydrochloride
- Molecular Formula : C11H14ClN5
- Molecular Weight : 251.71 g/mol
The synthesis typically involves the reaction of 4-(1H-pyrazol-3-yl)benzylamine with guanidine hydrochloride in solvents like ethanol or methanol, followed by purification methods such as recrystallization or chromatography .
This compound exhibits its biological activity primarily through interactions with specific molecular targets. It can modulate the activity of various enzymes and receptors, which may lead to significant therapeutic effects:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
- Receptor Interaction : It has been studied for its antagonistic effects on the TRPV1 receptor, which is associated with pain and inflammation .
Antinociceptive and Anti-inflammatory Effects
Research indicates that derivatives of pyrazole compounds, including this compound, show promising antinociceptive properties. For instance, studies have demonstrated that certain pyrazole derivatives effectively inhibited capsaicin-induced pain responses in animal models, suggesting potential applications in pain management .
Anticancer Potential
The guanidine scaffold is known for its anticancer properties. Compounds containing this moiety have been linked to mechanisms such as:
- Induction of apoptosis in cancer cells.
- Interference with key signaling pathways like MAPK/ERK, which are crucial for tumor growth and survival .
Structure-Activity Relationship (SAR)
A systematic study on related pyrazole derivatives revealed that modifications to the pyrazole ring significantly impacted biological activity. For example, certain substitutions enhanced TRPV1 antagonism, leading to lower Ki values (0.4–0.5 nM), indicating high potency against pain-related pathways .
In Vivo Studies
In vivo experiments have shown that specific derivatives of this compound not only antagonized capsaicin-induced hypothermia but also exhibited dose-dependent anti-nociceptive effects in formalin models, further supporting their potential as analgesics .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| 4-(1H-Pyrazol-1-yl)benzenesulfonamide | Antileishmanial | Known for targeting specific parasitic pathways |
| 1H-Pyrazolo[3,4-b]pyridines | Biomedical applications | Explored for their unique structural properties |
| 1H-Pyrazolo[3,4-b]quinolines | Cytotoxic activity | Studied for their potential in cancer therapy |
This compound stands out due to its specific combination of a pyrazole ring and a guanidine group, which imparts unique biological properties not found in other compounds.
Q & A
Q. How can researchers design a synthetic route for this compound?
- Methodological Answer : A plausible route involves: (i) Suzuki coupling of 4-bromobenzyl chloride with 1H-pyrazole-3-boronic acid to form the pyrazole-phenyl intermediate. (ii) Nucleophilic substitution of the benzyl chloride with guanidine under basic conditions (e.g., K₂CO₃ in DMF). (iii) Acidic workup (HCl) to yield the hydrochloride salt. Reaction monitoring via TLC and intermediate purification by column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is recommended. Reference analogous guanidine syntheses for optimization .
Q. What solvent systems are suitable for crystallizing this compound, and how does its structure influence packing?
- Methodological Answer : Polar aprotic solvents (e.g., DMF/water mixtures) promote crystallization due to hydrogen-bonding interactions between the guanidine hydrochloride and solvent. The pyrazole ring’s planarity and the benzyl group’s steric bulk may lead to layered packing, as observed in related guanidine derivatives. Use SHELXL for refinement and ORTEP for visualizing anisotropic displacement parameters .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what are its potential targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against targets like tyrosine kinases or proteases (e.g., furin) can predict binding affinity. The guanidine group’s basicity may facilitate interactions with acidic residues (e.g., Asp/Glu). MD simulations (GROMACS) assess stability of ligand-target complexes. Validate predictions with enzymatic assays (e.g., fluorescence-based furin inhibition, Ki determination) .
Q. What experimental strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer : (i) Assay Validation : Ensure consistency in buffer pH (critical for guanidine protonation) and ionic strength. (ii) Counter-Screens : Test against off-target enzymes (e.g., trypsin-like proteases) to rule out non-specific effects. (iii) Structural Analysis : Compare X-ray crystallography data (using SHELXL) of ligand-target complexes to identify binding mode variations. Contradictions may arise from differential protonation states or solvent accessibility .
Q. How can researchers optimize reaction yields for scale-up synthesis while minimizing byproducts?
- Methodological Answer : (i) Design of Experiments (DoE) : Use factorial designs to optimize temperature, stoichiometry, and catalyst loading. (ii) Byproduct Analysis : LC-MS identifies impurities (e.g., over-alkylated guanidine derivatives). (iii) Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions. Reference yields from analogous Mannich reactions for benchmarking .
Q. What challenges arise in determining the crystal structure of this compound, and how are they addressed?
- Methodological Answer : Challenges include: (i) Disorder in the Pyrazole Ring : Use SHELXL’s PART instruction to model partial occupancy. (ii) Hydrogen Atom Positioning : Neutron diffraction or DFT-optimized geometries (e.g., Gaussian09) guide H-atom placement. (iii) Twinned Crystals : Implement TWIN/BASF commands in SHELXL for refinement. Validate with R1/residual density maps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
